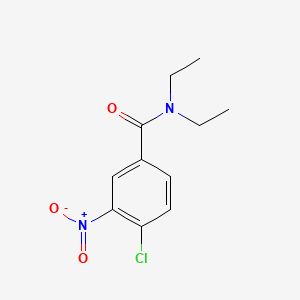

![molecular formula C20H20N2O3 B2583961 2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 903338-85-2](/img/structure/B2583961.png)

2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide” is also known as Ofloxacin . It is a second-generation fluoroquinolone antibiotic . This compound is often given as a topical treatment for ocular and otic infections . Like other fluoroquinolones, ofloxacin inhibits DNA gyrase and topoisomerase IV . It exhibits antibacterial efficacy against both gram-positive and gram-negative bacteria .

Molecular Structure Analysis

The molecular formula of Ofloxacin is C18H20FN3O4 . The systematic/IUPAC name is Methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate .Physical And Chemical Properties Analysis

Ofloxacin has a melting point of 250-257°C (dec.) . It is slightly soluble in water, DMSO, methanol, chloroform, and soluble in 1M NaOH (50 mg/mL) .Scientific Research Applications

Synthesis and Structural Analysis

Research in the field often involves the synthesis of complex organic compounds with potential biological activities. For instance, studies on the synthesis of novel cyclic dipeptidyl ureas and their structural analysis through X-ray diffraction highlight the intricate methods used to create and analyze compounds with similar complexity (Sañudo et al., 2006). Additionally, research on new supramolecular packing motifs involving π-stack surrounded by a triple helical network of hydrogen bonds showcases the advanced structural understanding required for such molecules (Lightfoot et al., 1999).

Novel Synthesis Pathways

The development of innovative synthesis pathways is crucial for creating compounds with desired properties. Studies have shown the effectiveness of oxidative synthesis in generating azacyclic derivatives, which can serve as intermediates for more complex bioactive substances (Amano & Nishiyama, 2006). Such methodologies could potentially be applied or adapted for the synthesis of compounds like 2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide.

Biological Activities and Applications

The exploration of biological activities is another critical aspect of scientific research applications. While direct studies on the specific compound might not be available, research into similar compounds provides valuable insights. For example, the synthesis and investigation of novel benzodifuranyl derivatives for their anti-inflammatory and analgesic activities illustrate the potential therapeutic applications of complex organic molecules (Abu‐Hashem et al., 2020).

Molecular Modifications and Characterization

Molecular modifications and the subsequent characterization of these changes are pivotal in understanding the properties and potential applications of a compound. Research demonstrating the introduction of deuterium and tritium into molecules for labeling purposes, as well as the study of their molecular structural describe and antioxidant activity, showcases the depth of analysis required in this field (Shevchenko et al., 2014).

Mechanism of Action

Safety and Hazards

properties

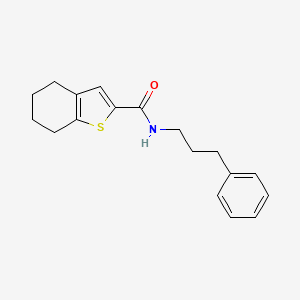

IUPAC Name |

2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-25-17-7-3-2-6-16(17)20(24)21-15-11-13-5-4-10-22-18(23)9-8-14(12-15)19(13)22/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYVUMAZZDDJRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583883.png)

![[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B2583887.png)

![2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2583889.png)

![4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2583891.png)

![Methyl (1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamate](/img/structure/B2583895.png)

![Methyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2583898.png)

![1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2583901.png)